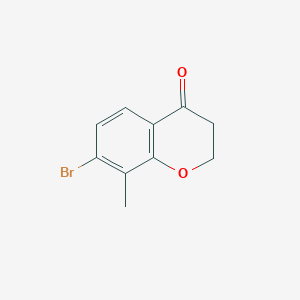

7-Bromo-8-methyl-chroman-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQLFEFXWRJERS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OCCC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 8 Methyl Chroman 4 One and Analogues

Strategic Approaches to Chroman-4-one Core Construction

The formation of the chroman-4-one core is a critical step in the synthesis of the target molecule and its derivatives. Various cyclization strategies have been developed to achieve this, each with its own advantages regarding substrate scope, reaction conditions, and yields.

A prevalent and efficient one-step method for synthesizing 2-alkyl-substituted chroman-4-ones involves a base-promoted crossed aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by a subsequent intramolecular oxa-Michael addition. acs.orggu.se This reaction cascade is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. acs.orgnih.gov

The reaction mechanism initiates with the deprotonation of the acetophenone, which then acts as a nucleophile in an aldol addition to the aldehyde. The subsequent cyclization occurs via an oxa-Michael reaction, where the phenoxide attacks the α,β-unsaturated ketone intermediate to form the chroman-4-one ring. gu.se The choice of base is critical, with diisopropylamine (B44863) (DIPA) in ethanol (B145695) being a commonly used system. acs.org The success of this method is highly dependent on the substitution pattern of the starting materials, with electron-deficient 2'-hydroxyacetophenones generally providing higher yields. acs.org

Table 1: Examples of Base-Promoted Synthesis of Chroman-4-one Derivatives Data derived from studies on various substituted chroman-4-ones.

| Starting Acetophenone | Aldehyde | Conditions | Product | Yield (%) | Reference |

| 2'-Hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 2-Pentylchroman-4-one | 17-88 | acs.org |

| 4'-Fluoro-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 7-Fluoro-2-pentylchroman-4-one | 20 | acs.org |

| 2',4'-Dihydroxyacetophenone | Cyclopentanone | Pyrrolidine (B122466), Toluene, Reflux | 2,2-Pentamethylene-7-hydroxychroman-4-one | 73 | google.com |

An organocatalytic approach using pyrrolidine has also been developed to facilitate a diastereoselective aldol/oxa-Michael reaction, leading to the formation of fused-ring chromanones. nih.gov

Metal-catalyzed reactions offer alternative pathways to the chroman-4-one core. While Wilkinson's catalyst, chloridotris(triphenylphosphine)rhodium(I), is renowned for its application in the homogeneous hydrogenation of alkenes, its direct use in the primary cyclization to form the chroman-4-one ring is less common. wikipedia.orgorgsyn.org However, other transition-metal catalysts are employed in various cyclization strategies.

For instance, oxidative cyclization reactions catalyzed by transition-metal complexes (e.g., zinc and manganese) can be used to synthesize related flavone (B191248) derivatives from 2'-hydroxychalcones. organic-chemistry.org Radical cascade cyclizations have also emerged as a powerful tool. These reactions can be initiated by various radical precursors and are sometimes mediated by metals like silver or iron, or can proceed under metal-free conditions. mdpi.comresearchgate.net These radical approaches allow for the synthesis of 3-substituted chroman-4-ones from 2-(allyloxy)arylaldehydes. researchgate.netresearchgate.net

A zinc-mediated cascade reaction has been developed for the synthesis of 2-alkyl-substituted chroman-4-ones from 3-chlorochromones, which involves a decarboxylative β-alkylation and subsequent dechlorination under mild, metal-assisted conditions. rsc.org

Acid-catalyzed methods are a classic and widely used approach for chroman-4-one synthesis. These reactions typically involve the cyclization of β-aryloxypropionic acids or the Hoeben-Hoesch reaction of 3-aryloxypropanenitriles. google.comresearchgate.net A variety of acids can be employed as catalysts, with the choice depending on the specific substrate and desired reaction conditions.

Commonly used acid catalysts include:

Polyphosphoric acid (PPA): Effective for the cyclization of β-aryloxypropionic acids, though its use in large excess can complicate product work-up. google.comijrpc.com

Trifluoromethanesulfonic acid (TfOH) and Trifluoroacetic acid (TFA): A combination of these strong acids can efficiently promote the intermolecular Hoeben-Hoesch reaction of 3-aryloxypropanenitriles to yield 4-chromanones in excellent yields. researchgate.net

p-Toluenesulfonic acid (PTSA): Used as a catalyst for ring closure in condensation reactions between phenolic compounds and aldehydes. acs.orgijrpc.com

Boron trifluoride diethyl etherate (BF₃·Et₂O): Can be used in conjunction with methanesulfonyl chloride to achieve cyclization. ijrpc.com

For example, the synthesis of 7-hydroxychroman-4-one can be achieved by reacting resorcinol (B1680541) with 3-bromopropionic acid in the presence of trifluoromethanesulfonic acid to effect a Friedel-Crafts acylation, followed by a base-promoted intramolecular cyclization of the intermediate. mdpi.com

Regioselective Halogenation Techniques for Chroman-4-one Derivatives

Once the chroman-4-one scaffold is constructed, regioselective halogenation is required to install the bromine atom at the desired position on the aromatic A-ring.

Bromination of the chroman-4-one scaffold can occur at different positions depending on the reaction conditions and the brominating agent used. The α-position to the carbonyl group (C-3) is particularly reactive.

Bromination at the 3-position is commonly achieved using reagents like:

Copper(II) bromide (CuBr₂): This reagent allows for the direct bromination of 4-chromanone (B43037) to yield 3-bromo-chroman-4-one. The reaction is typically carried out by refluxing the chromanone with CuBr₂ in a solvent mixture like ethyl acetate (B1210297) and chloroform. nih.govresearchgate.net

Pyridinium tribromide (Py·Br₃): This is another effective reagent for introducing a bromine atom at the 3-position of a 2-substituted chroman-4-one. acs.org

These 3-bromo derivatives serve as versatile intermediates for further functionalization at this position. gu.se

Achieving regioselective bromination at the C-7 position of an 8-methyl-chroman-4-one requires careful consideration of the directing effects of the substituents on the aromatic ring. The synthesis would likely start from a correspondingly substituted phenol, namely 2-methylphenol. The key challenge lies in controlling the electrophilic aromatic substitution (bromination) on the pre-formed chroman-4-one or on an earlier intermediate.

The substituents on the benzene (B151609) ring guide the position of incoming electrophiles. In the chroman-4-one ring system, the ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group is a deactivating, meta-directing group. For an 8-methyl-chroman-4-one, the directing effects are as follows:

The ether oxygen at position 1 strongly activates the ortho (position 8a, which is blocked) and para (position 6) positions.

The methyl group at position 8 is an activating, ortho-, para-directing group. It activates positions 7 (ortho) and 9 (para, which is part of the fused ring system).

The carbonyl group at position 4 deactivates the ring, particularly the ortho (position 5) and para (position 7) positions relative to itself.

The synthesis of 7-Bromo-8-methyl-chroman-4-one (CAS 1273656-49-7) would likely involve the cyclization of a precursor that already contains the desired bromine and methyl substituents on the aromatic ring. chemscene.com A plausible synthetic route would start with 3-bromo-2-methylphenol, which would then undergo reactions to build the chroman-4-one ring, for example, through Friedel-Crafts acylation followed by cyclization, thereby locking in the substitution pattern. This approach bypasses the potential regioselectivity issues of brominating the 8-methyl-chroman-4-one scaffold directly, where a mixture of products (e.g., 5-bromo and 7-bromo isomers) could be formed.

Introduction of Alkyl Substituents on the Chroman-4-one Nucleus

The strategic placement of alkyl groups on the chroman-4-one core is crucial for modulating the pharmacological and physicochemical properties of the resulting molecules. Methodologies for achieving regioselective alkylation, particularly at the C8 position, are of significant interest.

The introduction of a methyl group at the 8-position of the chroman-4-one ring is a key step in the synthesis of this compound. This is often achieved by starting with a correspondingly substituted 2'-hydroxyacetophenone. A common approach involves the base-mediated aldol condensation of 2'-hydroxy-3'-methylacetophenone with an appropriate aldehyde. Subsequent reactions, such as bromination, can then be performed on the chroman-4-one nucleus.

Another strategy involves the ortho-directed metalation of methoxymethyl (MOM) protected aryl ethers with an alkyllithium reagent, followed by quenching with an electrophile to introduce the desired substitution. While a general method, it can be applied to achieve specific substitution patterns prior to the formation of the chroman-4-one ring.

A variety of methods have been developed for the alkylation of the chroman-4-one nucleus at different positions. These strategies often leverage modern synthetic techniques, including visible-light-induced reactions and cascade processes.

An organophotoredox-catalyzed approach provides a robust method for synthesizing 3-alkyl substituted chroman-4-one scaffolds. researchgate.net This visible-light-induced radical cascade cyclization strategy generates alkyl radicals from N-(acyloxy)phthalimides, which then react with 2-(allyloxy)arylaldehydes to form the desired alkylated products. researchgate.net Similarly, a visible-light-mediated synthesis has been developed for 3-alkyl-substituted derivatives via deaminative alkylation using amino acid-derived Katritzky salts in a tandem cyclization with o-(allyloxy)arylaldehydes. researchgate.netresearchgate.net

For substitution at the 2-position, a zinc-mediated cascade reaction has been developed. This method involves the decarboxylative β-alkylation and dechlorination of 3-chlorochromones, employing various alkyl NHPI esters to afford 2-alkyl-substituted chroman-4-ones in moderate to excellent yields under mild conditions. rsc.org

| Method | Position | Reagents/Conditions | Key Features |

| Organophotoredox Catalysis | C3 | N-(acyloxy)phthalimides, 2-(allyloxy)arylaldehydes, visible light | Mild, radical cascade cyclization |

| Deaminative Alkylation | C3 | Katritzky salts, o-(allyloxy)arylaldehydes, visible light | Forms EDA complexes, functional group compatibility |

| Cascade Alkylation-Dechlorination | C2 | 3-chlorochromones, alkyl NHPI esters, Zinc | Mild, heat-free, metal-mediated |

Multi-Step Synthesis Pathways Involving this compound Intermediates

This compound serves as a versatile intermediate in the synthesis of more complex molecular architectures. Its utility stems from the presence of the bromine atom, which can be readily transformed through various cross-coupling reactions, and the carbonyl group, which allows for further derivatization.

For instance, this intermediate can be a precursor in the synthesis of novel SIRT2 (Sirtuin 2) inhibitors. acs.orgacs.org The synthesis often begins with a one-step, base-mediated aldol condensation to form the chroman-4-one core. acs.orgacs.org The bromo- and methyl-substituents are incorporated from the start, using the appropriately substituted 2'-hydroxyacetophenone. The resulting this compound can then undergo further modifications, such as substitution at the 2-position, to generate a library of potential inhibitors. The bromine at the 7-position and the methyl at the 8-position are often crucial for achieving significant inhibitory activity and selectivity. acs.org

Exploration of Novel Derivatization and Functionalization Strategies

The development of novel synthetic methods to functionalize the chroman-4-one scaffold is an active area of research, enabling the creation of derivatives with tailored properties.

Cascade radical annulation of 2-(allyloxy)arylaldehydes has emerged as a powerful, atom- and step-economical approach for constructing diverse functionalized chroman-4-ones. nih.gov This strategy involves the generation of a radical species that triggers an intramolecular cyclization cascade.

Various radicals, including alkyl, acyl, trifluoromethyl, phosphoryl, and sulfonyl radicals, have been successfully employed in these transformations. nih.gov A notable metal-free approach utilizes (NH₄)₂S₂O₈ to mediate the decarboxylative radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, yielding ester-containing chroman-4-ones. mdpi.comnih.gov This method is practical and avoids the use of toxic metals. mdpi.com Similarly, using oxamic acids as radical precursors under metal-free conditions allows for the synthesis of carbamoylated chroman-4-ones. nih.gov These reactions exhibit high functional group tolerance and broad substrate scope. nih.gov

| Radical Precursor | Generated Radical | Functional Group Introduced | Conditions |

| Oxalates | Alkoxycarbonyl radical | Ester | (NH₄)₂S₂O₈, Metal-free |

| Oxamic Acids | Carbamoyl radical | Amide | (NH₄)₂S₂O₈, Metal-free |

| Carboxylic Acids | Alkyl radical | Alkyl | Silver-catalyzed |

| Sulfinic Acids | Sulfonyl radical | Sulfone | - |

Modifying the hydrophilicity and reactivity of chroman-4-ones can be achieved by introducing heterofunctional moieties. These groups can alter the molecule's solubility, metabolic stability, and target engagement.

Strategies to introduce such functionalities often build upon the cascade radical cyclization framework. For example, a visible-light-mediated tandem difluoromethylation/cyclization of alkenyl aldehydes has been established to produce CF₂H-substituted chroman-4-one skeletons. researchgate.net The introduction of fluorine-containing groups is a common strategy to modulate lipophilicity and metabolic stability.

Furthermore, the synthesis of phosphonate, azide, and hydroxy functionalized chroman-4-ones has been developed through a cascade transformation. rsc.org This process involves the intramolecular addition of an in-situ generated acyl radical onto the alkene, followed by a selective nucleophilic radical–electrophilic radical cross-coupling, allowing for the direct introduction of these diverse functional groups. rsc.org

Molecular Mechanisms and Biological Activities of 7 Bromo 8 Methyl Chroman 4 One Derivatives

Interaction with Key Enzymatic Targets

Derivatives of the chroman-4-one scaffold have been shown to be potent and selective inhibitors of several key enzymes involved in human diseases and parasitic infections. acs.orgmdpi.com Research has primarily focused on their roles as inhibitors of Sirtuin 2 (SIRT2) for anticancer applications and Pteridine Reductase 1 (PTR1) for anti-parasitic effects. acs.orgmdpi.com

Sirtuin (SIRT2) Inhibition and its Biological Ramifications

Sirtuins (SIRTs) are a class of NAD+-dependent lysine (B10760008) deacetylases that play crucial roles in various cellular processes. acs.orgacs.org The seven mammalian sirtuins (SIRT1–SIRT7) are considered important drug targets for aging-associated diseases, including cancer. acs.orgacs.org SIRT2, in particular, is involved in cell cycle regulation, and its inhibition can lead to the hyperacetylation of substrates like α-tubulin, resulting in the inhibition of tumor growth. acs.org Chroman-4-one derivatives have emerged as a promising class of potent and selective SIRT2 inhibitors. acs.orggu.senih.gov

The inhibitory action of chroman-4-one derivatives against SIRT2 is dictated by their specific chemical structure and substitution patterns. Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring are crucial for high potency. acs.orgnih.gov Larger, electron-withdrawing groups, such as bromine and chlorine, in the 6- and 8-positions are favorable for activity. acs.orgnih.gov

A proposed binding mode, based on a homology model of human SIRT2, suggests that the chroman-4-one core interacts with key residues in the enzyme's active site. helsinki.fi The bromide in the 8-position is thought to be buried in a hydrophobic pocket formed by amino acid residues such as Leu103, Phe119, Leu138, and Phe190. helsinki.fi Meanwhile, a halide in the 6-position may form a halogen bond with the backbone carbonyl of His187, enhancing the inhibitory interaction. acs.orghelsinki.fi The carbonyl oxygen of the chroman-4-one scaffold interacts with a structural water molecule, which in turn forms hydrogen bonds with Gln167 and the NAD+ cosubstrate. helsinki.fi These interactions collectively stabilize the inhibitor within the active site, modulating the deacetylase activity of SIRT2.

The inhibition of SIRT2 by chroman-4-one derivatives has been directly linked to antiproliferative effects in various cancer cell lines. acs.org SIRT2 inhibitors have been shown to reduce cancer cell proliferation and induce apoptosis in breast cancer (MCF-7) and non-small cell lung cancer (A549) cells. acs.orgmdpi.com

Studies have demonstrated that the antiproliferative activity of these compounds correlates with their SIRT2 inhibition potency. acs.orghelsinki.fi For instance, two specific chroman-4-one derivatives showed significant antiproliferative effects in both MCF-7 and A549 cell lines, with their activity levels corresponding to their ability to inhibit SIRT2. acs.orggu.se This suggests that SIRT2 is a primary target for these compounds within the cancer cells. acs.org

Table 1: Antiproliferative Activity of Selected Chroman-4-one Derivatives

| Compound | Cell Line | Activity (IC50 µM) | SIRT2 Inhibition (IC50 µM) |

|---|---|---|---|

| Compound 129 | MCF-7 (Breast Cancer) | 12.2 | 3.7 |

| Compound 130 | A549 (Lung Cancer) | >25 | 12.2 |

Data sourced from studies on chroman-4-one derivatives as SIRT2 inhibitors with antiproliferative properties. researchgate.net

A key downstream effect of SIRT2 inhibition is the alteration of the acetylation status of its protein substrates. nih.gov One of the most well-characterized non-histone substrates of SIRT2 is α-tubulin, a major component of microtubules. acs.orgnih.gov SIRT2 deacetylates α-tubulin at the lysine 40 (K40) residue. nih.govbiorxiv.org

Inhibition of SIRT2 by chroman-4-one derivatives leads to an increase in the acetylation level of α-tubulin. acs.orgacs.org This hyperacetylation has been observed in cancer cells treated with these compounds, confirming that the inhibitors effectively engage their target within the cellular environment. acs.orghelsinki.fi The increased acetylation of α-tubulin is a key indicator that the observed antiproliferative effects are mediated through the SIRT2 pathway. acs.org While K40 acetylation is often correlated with long-lived, stable microtubules, its primary role may be to enable microtubules to better withstand mechanical stress. nih.govnih.gov

Pteridine Reductase 1 (PTR1) Inhibition and Anti-Parasitic Action

Beyond their anticancer potential, chroman-4-one derivatives have been identified as inhibitors of Pteridine Reductase 1 (PTR1), an important enzyme in trypanosomatid parasites such as Trypanosoma brucei and Leishmania major. mdpi.comscite.ai These parasites are responsible for devastating diseases like African sleeping sickness and leishmaniasis. researchgate.netnih.gov PTR1 provides a metabolic bypass for dihydrofolate reductase (DHFR), a common target for antifolate drugs, making PTR1 inhibitors valuable as potential anti-parasitic agents. scite.aiacs.org

The inhibitory potency of chroman-4-one derivatives against PTR1 can vary between different parasite species, largely due to structural differences in the enzyme's active site. nih.govresearchgate.net A specific chroman-4-one derivative (referred to as compound 1 in several studies) has been shown to have a greater binding affinity and inhibitory potency for Trypanosoma brucei PTR1 (TbPTR1) compared to Leishmania major PTR1 (LmPTR1). researchgate.netresearchgate.net

Computational and crystallographic studies have elucidated the binding modes of these inhibitors. mdpi.comscite.ai In TbPTR1, the binding of the chroman-4-one derivative is characterized by strong electrostatic energy contributions. researchgate.netresearchgate.net The NADPH cofactor also contributes significantly to the binding energy in TbPTR1. nih.govresearchgate.net Key interactions include hydrogen bonds and a steady interaction with crucial active site residues like Arg14, Ser95, and Phe97 in TbPTR1 (or the equivalent Arg17, Ser111, and Phe113 in LmPTR1). researchgate.netresearchgate.net The structural analysis revealed that the active site residues in TbPTR1 are more rigid compared to those in LmPTR1, which may account for the greater potency of the inhibitor against the T. brucei enzyme. researchgate.netnih.gov

Table 2: Comparative Binding Affinity of a Chroman-4-one Derivative (Compound 1)

| Enzyme Variant | Binding Free Energy (ΔGbind) kcal/mol | Primary Contributing Force |

|---|---|---|

| TbPTR1 (T. brucei) | -49.05 | Electrostatic |

| LmPTR1 (L. major) | -29.23 | van der Waals |

Data from molecular modeling studies investigating the disparity in inhibitory potency. researchgate.netresearchgate.net

Role as Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of peptides, offering advantages such as improved stability and oral bioavailability. The conformational constraints of the chroman-4-one scaffold make it an attractive candidate for mimicking specific peptide secondary structures, such as β-turns.

The chroman-4-one and chromone (B188151) ring systems have been utilized as scaffolds to develop mimetics of somatostatin (B550006), a peptide hormone that regulates various physiological processes. nih.gov These scaffolds can adopt conformations that resemble type II or type II' β-turns, which are critical for the biological activity of somatostatin. nih.gov In the design of these mimetics, the side chain equivalents of crucial amino acid residues of somatostatin, specifically Tryptophan at position 8 (Trp8) and Lysine at position 9 (Lys9), were strategically introduced into the 2- and 8-positions of the chroman-4-one scaffold. nih.gov This approach aims to replicate the spatial orientation of these key pharmacophoric groups, thereby mimicking the native peptide's interaction with its receptors. Molecular modeling has been instrumental in comparing the low-energy conformers of these mimetics with the idealized β-turn structures, confirming the potential of the chroman-4-one framework to serve as a foundation for β-turn mimetics.

Derivatives based on the chroman-4-one scaffold have been evaluated for their affinity to somatostatin receptor subtypes. Notably, certain chroman-4-one-based peptidomimetics have demonstrated binding affinity for the sst2 and sst4 receptors, with Kᵢ values in the low micromolar range. nih.gov The sst2 receptor is a primary target for clinically used somatostatin analogs, while the sst4 receptor is implicated in various physiological functions, including inflammatory responses and pain perception. nih.govmdpi.com The ability of these chroman-4-one derivatives to act as agonists for these receptor subtypes underscores their potential as therapeutic agents. nih.gov The interaction of these mimetics with the receptors is believed to be governed by the specific substitutions on the chroman-4-one core, which mimic the key binding interactions of the native somatostatin peptide.

Broad-Spectrum Bioactivity of Chroman-4-one Scaffolds

The chroman-4-one framework is a privileged structure in medicinal chemistry, with derivatives exhibiting a diverse array of biological activities. nih.govmdpi.com This inherent bioactivity makes the chroman-4-one scaffold a valuable starting point for the development of drugs targeting a range of diseases.

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms. nih.govmdpi.com While some chroman-4-ones are known to be potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis, their anticancer activity is not limited to this pathway. nih.govcancer.govsigmaaldrich.com Studies have shown that certain chroman-4-one derivatives exhibit antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). nih.govacs.org The anticancer mechanism of some derivatives involves the induction of early apoptosis and cell cycle arrest, particularly in the S phase. mdpi.com Furthermore, these compounds have been shown to significantly inhibit the invasion of cancer cells. mdpi.com The broad anticancer potential of the chroman-4-one scaffold highlights its importance in the development of novel oncologic therapies.

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Chroman-4-one derivatives have emerged as a promising class of compounds with notable antibacterial activity, particularly against Gram-positive pathogens. acs.orgnih.gov Structure-activity relationship (SAR) studies have identified key pharmacophoric elements responsible for their antibacterial effects. These include the presence of a hydrophobic substituent at the 2-position and hydrogen bond donor/acceptor capabilities at the 4-position of the chroman-4-one scaffold. acs.org Additionally, hydroxyl groups at the 5- and 7-positions have been found to enhance antibacterial activity. acs.org The mode of action for some of these compounds involves the dissipation of the bacterial membrane potential, leading to the inhibition of macromolecular biosynthesis and, in some cases, the inhibition of DNA topoisomerase IV. acs.org

Below is a table summarizing the antibacterial activity of selected chroman-4-one derivatives against various bacterial strains.

| Compound ID | R1-Substituent | R2-Substituent | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 8l | H | 4-(piperidin-1-yl)phenyl | S. aureus (MRSA) | 0.39 |

| 4a | Propyl | H | M. tuberculosis | 12.5 |

| 4c | Phenyl | H | M. tuberculosis | 25 |

Data sourced from SAR analysis of 4-chromanone (B43037) derivatives. acs.org

Chroman-4-one derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. researchgate.netnih.gov The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals. researchgate.netfrontiersin.org The mechanism of radical scavenging can occur through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET). The efficacy of a chroman-4-one derivative as an antioxidant is heavily influenced by the number and position of hydroxyl groups on the aromatic ring. frontiersin.org In vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays have been used to evaluate the radical scavenging and reducing capabilities of these compounds. nih.gov The structural features of the chroman-4-one scaffold, combined with appropriate substitutions, can lead to potent antioxidant agents with the potential for therapeutic applications in conditions associated with oxidative damage.

The following table presents the antioxidant activity of representative chromone derivatives, which share a similar core structure, evaluated by different in vitro assays.

| Assay | Compound 2f | Compound 2j | Compound 3i | Quercetin (Standard) |

| DPPH (% Scavenging) | 85.4 ± 1.2 | 88.2 ± 0.9 | 90.1 ± 0.5 | 95.7 ± 0.3 |

| FRAP (Absorbance at 593 nm) | 0.68 ± 0.02 | 0.75 ± 0.01 | 0.82 ± 0.03 | 1.25 ± 0.05 |

| ABTS (% Scavenging) | 92.1 ± 0.8 | 94.5 ± 0.6 | 96.3 ± 0.4 | 98.9 ± 0.2 |

Data represents the antioxidant capacity of chromone derivatives, highlighting the potential of the core scaffold. nih.gov

Structure Activity Relationship Sar Investigations for 7 Bromo 8 Methyl Chroman 4 One Analogues

Influence of Halogenation on Biological Efficacy

The presence and type of halogen substituents on the chroman-4-one ring system play a significant role in the molecule's biological activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the inhibitory activity of these compounds in various contexts. nih.gov

Impact of Bromine Substitution at Position 7 on Target Affinity

The substitution of a bromine atom at position 7 of the chroman-4-one core can modulate biological activity, though its impact is highly dependent on the target and the other substituents present. For instance, in the context of antimicrobial activity, modifications at the 7-position have been shown to be critical. Studies on 7-hydroxychroman-4-one derivatives indicated that the addition of alkyl or aryl carbon chains to the hydroxyl group at this position leads to a reduction in antimicrobial efficacy. mdpi.comnih.gov This suggests that a free hydroxyl group or a specific type of substituent, like a halogen, might be preferred for certain biological targets.

Conversely, in the development of inhibitors for enzymes like sirtuin 2 (SIRT2), substitutions at other positions, particularly 6 and 8, have been more extensively explored and found to be crucial for high potency. acs.org One study that explored a substitution at the 7-position with fluorine resulted in a compound with only weak inhibitory activity, suggesting that the electronic and steric properties of substituents at this position are finely tuned for optimal target interaction. acs.org

Comparative Analysis of Halogen Effects on Biological Activity

A comparative analysis of different halogens on the chroman-4-one scaffold reveals that both the type of halogen and its position are determining factors for biological activity. In studies of SIRT2 inhibitors, larger, electron-withdrawing substituents in the 6- and 8-positions were found to be favorable for potency. acs.org

For example, a comparison of halogenated compounds showed that 6,8-dibromo-2-pentylchroman-4-one was a highly potent SIRT2 inhibitor. acs.org When comparing different di-halogenated analogs, the bromo-substituted compound (1c) showed slightly higher activity than the chloro-substituted analog (1a), while the difluorinated compound (1e) had significantly lower activity. This suggests that the size and polarizability of the halogen are important, with larger halogens like bromine being more favorable than fluorine in this specific context. nih.gov This indicates that while electron-withdrawing properties enhance activity, the size of the substituent is also a critical factor for achieving significant inhibition. nih.gov

| Compound ID | R6 Substituent | R8 Substituent | Inhibition at 200 μM (%) | IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 1a | Cl | Br | 88 ± 0.9 | 4.3 | acs.org |

| 1c | Br | Br | 92 ± 1.2 | 1.5 | acs.org |

| 1e | F | F | 10 ± 1.2 | n.d. | nih.gov |

Contribution of Alkyl Groups to Bioactivity Profiles

Alkyl groups appended to the chroman-4-one skeleton are instrumental in modulating the bioactivity profiles of these compounds. Their size, shape, and position can significantly influence binding affinity and potency.

Role of Methyl Group at Position 8 in Modulating Interactions

When comparing halogen substituents to methyl groups at these positions, a compound with methyl groups at both C6 and C8 (1d) showed a slight decrease in activity compared to the chloro- and bromo-substituted analogs (1a and 1c). However, it demonstrated a clear increase in activity compared to the difluorinated version (1e). This finding supports the hypothesis that the size of the substituents at these positions is a key determinant of activity, while electron-withdrawing properties can provide further enhancement. nih.gov The presence of a substituent at the 8-position is considered more critical for activity than one at the 6-position in certain inhibitor classes. acs.org

Optimizing Alkyl Chain Length and Branching for Potency

The optimization of alkyl chain length and branching, particularly at the 2-position of the chroman-4-one ring, is a critical factor for maximizing potency. For SIRT2 inhibitors, an alkyl chain with three to five carbons in the 2-position was found to be crucial for high potency. nih.govacs.orggu.se

Specifically, a pentyl group was identified as the most optimal length among a series of studied alkyl derivatives for SIRT2 inhibition. acs.org An analog with an n-propyl chain (1k) showed slightly better activity than one with an n-heptyl chain (1l), but the pentyl group remained superior. nih.gov Furthermore, branching of the alkyl chain near the chroman-4-one ring system was found to decrease inhibitory activity. For example, the isopropyl analogue (1n) was less active than the corresponding n-propyl derivative (1k). This suggests that bulky groups directly attached to the ring system can diminish the inhibitory effect against SIRT2. nih.gov

| Compound ID | R2 Substituent | Inhibition at 200 μM (%) | IC50 (μM) | Reference |

|---|---|---|---|---|

| 1k | n-propyl | 76 | 10.6 | nih.gov |

| - | n-pentyl | - | Optimal | acs.org |

| 1l | n-heptyl | 57 | n.d. | nih.gov |

| 1n | isopropyl | 52 | n.d. | nih.gov |

Positional Isomerism and Stereochemical Considerations in Activity

The spatial arrangement of atoms and functional groups in chroman-4-one analogs, dictated by positional isomerism and stereochemistry, can lead to significant variations in biological activities. nih.gov Positional isomers, which have the same molecular formula but differ in the position of substituents on the aromatic ring, often exhibit distinct bioactivities because the location of a substituent affects how the molecule fits into a binding site. gjcollegebihta.ac.inuou.ac.in

For the chroman-4-one scaffold, substitutions at positions C-2, C-3, C-6, and C-7 have been shown to be important for developing effective antioxidant and antidiabetic agents. nih.gov The specific placement of electron-withdrawing or bulky groups can dramatically alter the electronic distribution and conformation of the entire molecule, thereby influencing its interaction with a biological target. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical factor. researchgate.net Chroman-4-one derivatives can possess chiral centers, most commonly at the C-2 position if it bears an asymmetric substituent. scribd.com This gives rise to enantiomers, which are non-superimposable mirror images. Enantiomers can have markedly different pharmacological activities, as biological systems like enzymes and receptors are themselves chiral. For instance, in a study of 8-bromo-6-chloro-2-pentylchroman-4-one, the two enantiomers displayed different inhibitory potencies against SIRT2, with the (-)-enantiomer (IC50 of 1.5 µM) being significantly more potent than the (+)-enantiomer (IC50 of 4.5 µM). acs.org This underscores the importance of stereochemical considerations in the design of potent and selective chroman-4-one-based compounds.

Identification of Pharmacophoric Elements within Substituted Chroman-4-ones

The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, which are largely determined by the substitution pattern on the core ring system. acs.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies on various analogues have been instrumental in identifying the key pharmacophoric elements essential for their biological function, particularly as enzyme inhibitors. acs.orgnih.gov

Research into a series of substituted chroman-4-one derivatives has elucidated several crucial structural features required for potent and selective inhibition of enzymes like Sirtuin 2 (SIRT2). acs.orgnih.gov These studies have systematically explored the impact of substituents at various positions of the chroman-4-one ring, revealing a clear pattern of features that enhance or diminish activity.

Key pharmacophoric elements that have been identified include:

The Intact Carbonyl Group: The carbonyl group at the C-4 position of the chroman-4-one scaffold has been found to be crucial for high potency. acs.orgnih.gov Modifications or reductions of this group generally lead to a decrease in inhibitory activity.

Substitution at the C-2 Position: The nature and size of the substituent at the C-2 position play a significant role. Studies have shown that an alkyl chain of optimal length, typically three to five carbons, is favorable for activity. acs.orgnih.gov Branching of this alkyl chain near the chroman-4-one ring system tends to decrease inhibitory activity, suggesting that bulky groups directly connected to the ring system may diminish the inhibitory effect. acs.org

Substituents on the Benzene (B151609) Ring (C-6, C-7, and C-8 positions): The electronic properties and size of substituents on the aromatic portion of the scaffold are critical determinants of activity.

Positions C-6 and C-8: Larger, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for achieving significant inhibition. acs.orgnih.gov For instance, the replacement of halogens with smaller methyl groups resulted in a slight decrease in activity, supporting the finding that larger substituents in these positions are necessary. acs.org Furthermore, electron-poor chroman-4-ones generally exhibit greater potency as inhibitors compared to their electron-rich counterparts. acs.org The substituent at the 6-position appears to be more critical for activity than the one at the 8-position. acs.org

Position C-7: Substitution at the 7-position has also been explored. For example, a fluorinated analogue with a substituent at the C-7 position showed only weak inhibitory activity, suggesting that this position may be less favorable for substitution or that the nature of the substituent is critical. acs.org

The following tables summarize the structure-activity relationships for a series of substituted chroman-4-one analogues based on their inhibitory activity against SIRT2.

Table 1: Effect of Substituents at C-6 and C-8 Positions on SIRT2 Inhibition

| Compound | R6 | R8 | Inhibition ± SD at 200 μM (%) | IC50 (μM) |

| 1a | Cl | Br | 88 ± 0.9 | 4.3 |

| 1c | Br | Br | 92 ± 1.2 | 1.5 |

| 1d | CH3 | CH3 | - | - |

| 1e | F | F | - | - |

| 1i | H | Br | - | - |

Data extracted from research on SIRT2 inhibitors. acs.org

Table 2: Effect of Substituents at the C-2 Position on SIRT2 Inhibition

| Compound | R2 | Inhibition ± SD at 200 μM (%) | IC50 (μM) |

| 1k | n-propyl | 76 | 10.6 |

| 1n | isopropyl | 52 | - |

| 3a | n-pentyl (chromone) | 82 | 5.5 |

| 3b | phenyl (flavone) | 20 | - |

Data extracted from research on SIRT2 inhibitors. acs.org

Computational and Biophysical Characterization of 7 Bromo 8 Methyl Chroman 4 One Interactions

Cheminformatics and Virtual Screening for Novel Chroman-4-one Derivatives

The discovery and development of novel therapeutic agents based on the chroman-4-one scaffold have been significantly accelerated by the integration of computational tools, particularly cheminformatics and virtual screening. These approaches allow for the rational design and identification of new derivatives with enhanced biological activities by analyzing vast chemical libraries and predicting their interactions with specific biological targets.

Cheminformatics plays a crucial role in managing and analyzing the chemical data of chroman-4-one derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are employed to build models that correlate the structural features of these compounds with their biological activities. For instance, a 3D-QSAR study on a series of (E)-3-Heteroarylidenechroman-4-ones as monoamine oxidase-B (MAO-B) inhibitors utilized a pharmacophore model with features like hydrogen bond acceptors and an aromatic ring to guide the design of more potent inhibitors researchgate.net. Such models are instrumental in predicting the activity of novel, unsynthesized chroman-4-one analogs, thereby prioritizing synthetic efforts.

Virtual screening has emerged as a powerful technique for identifying promising lead compounds from large databases. This process involves computationally docking libraries of molecules into the binding site of a target protein to predict their binding affinity and orientation. Molecular docking studies have been successfully applied to various chroman-4-one derivatives to elucidate their mechanism of action and to identify novel compounds with potential therapeutic applications, including antifungal, antioxidant, and anticancer activities tandfonline.com. For example, computational docking analysis of 3-benzylidene chroman-4-one analogs against targets like vanin-1, estrogen receptor (ER), and Akt proteins revealed excellent binding efficacies, which correlated with in vitro experimental results tandfonline.com.

The general workflow for a virtual screening campaign to discover novel chroman-4-one derivatives typically involves the following steps:

Target Identification and Preparation: A biologically relevant target protein is selected, and its three-dimensional structure is obtained, often from crystallographic data.

Library Preparation: A large library of chemical compounds, including known chroman-4-one derivatives and virtual compounds, is prepared for docking.

Molecular Docking: The library of compounds is docked into the active site of the target protein using specialized software.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and other parameters.

Hit Selection and Experimental Validation: The top-ranking compounds are selected for experimental testing to validate their biological activity.

An example of the application of these computational methods can be seen in the study of chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. Computational studies, in this case, helped to confirm the stability of synthesized products and to understand the structure-activity relationships (SAR) that are crucial for high potency nih.govacs.org. The SAR data revealed that specific substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were favorable for inhibitory activity nih.govacs.org.

The table below summarizes representative data from computational studies on various chroman-4-one derivatives, illustrating the types of insights gained from these approaches.

| Compound/Derivative Class | Target Protein | Computational Method | Key Finding |

| (E)-3-Heteroarylidenechroman-4-ones | Monoamine Oxidase-B (MAO-B) | 3D-QSAR, Pharmacophore Modeling | Identified key structural features (hydrogen bond acceptors, aromatic ring) for potent inhibition. researchgate.net |

| 3-Benzylidene chroman-4-one analogs | Vanin-1, Estrogen Receptor (ER), Akt | Molecular Docking | Predicted excellent binding efficacy, correlating with in vitro antioxidant and anticancer activities. tandfonline.com |

| Substituted Chroman-4-ones | Sirtuin 2 (SIRT2) | Computational Stability Analysis | Confirmed higher stability of the cis-product and guided SAR studies for potent inhibitors. nih.gov |

| Chroman-4-one analogs | Pteridine Reductase 1 (PTR1) | Molecular Docking, Crystallography | Explained inhibitory activity and provided a basis for structure-based drug design of anti-parasitic compounds. nih.gov |

These computational and biophysical characterization methods are indispensable in modern drug discovery, providing a rational and efficient pathway for the exploration of the chemical space around the 7-Bromo-8-methyl-chroman-4-one scaffold and the identification of novel derivatives with desired therapeutic profiles.

Future Perspectives and Research Challenges for 7 Bromo 8 Methyl Chroman 4 One

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The rational design of new analogues based on the 7-Bromo-8-methyl-chroman-4-one scaffold is a primary focus for enhancing both the potency and selectivity of these molecules. This involves targeted modifications to the core structure to optimize interactions with specific biological targets.

Targeting Specific Sirtuin Isoforms

Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are significant targets in drug discovery due to their roles in aging-related diseases like neurodegenerative disorders and cancer. acs.orgnih.gov Research has demonstrated that the chroman-4-one scaffold is a potent and selective inhibitor of Sirtuin 2 (SIRT2). acs.orghelsinki.fi Structure-activity relationship (SAR) studies on a series of substituted chroman-4-ones revealed that larger, electron-withdrawing groups at the 6- and 8-positions are crucial for high potency against SIRT2. acs.org For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a highly potent SIRT2 inhibitor with an IC50 value of 1.5 μM, while showing minimal inhibition of SIRT1 and SIRT3. acs.org

Future design strategies for this compound analogues will focus on fine-tuning substitutions to achieve selectivity for other sirtuin isoforms. By systematically varying the substituents at the 7- and 8-positions and exploring different alkyl or aryl groups at the 2-position, it may be possible to modulate interactions within the binding pockets of different sirtuins, thereby engineering isoform-specific inhibitors.

| Compound/Analogue | Substitution Pattern | Target | Potency (IC50) | Selectivity Profile | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | SIRT2 | 1.5 µM | Highly selective over SIRT1 and SIRT3 | acs.org |

| 8-bromo-6-chloro-2-pentylchroman-4-one | 2-pentyl, 6-chloro, 8-bromo | SIRT2 | 4.5 µM | Highly selective over SIRT1 and SIRT3 | acs.org |

Development of Dual-Action Chroman-4-one Scaffolds

Given the broad biological activity of chroman-4-one derivatives, there is significant potential in developing dual-action agents that can modulate multiple targets simultaneously. nih.govresearchgate.net This approach is particularly relevant for complex multifactorial diseases like cancer. nih.govmdpi.com Chroman-4-ones have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). nih.govacs.org

Future research could involve integrating a second pharmacophore into the this compound structure. For example, by incorporating moieties known to inhibit other key cancer-related enzymes or receptors, it may be possible to create dual-action compounds that combine SIRT2 inhibition with another anticancer mechanism, potentially leading to synergistic effects and overcoming drug resistance.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While sirtuins are a well-established target, the chroman-4-one framework exhibits a wide array of other biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. nih.govtsijournals.com This suggests that this compound and its derivatives may interact with other, yet-to-be-discovered biological targets.

Future research should involve broad-based phenotypic screening and target deconvolution studies to identify new cellular pathways and proteins modulated by this compound class. For instance, some benzylidene chroman-4-one derivatives have shown potent activity against acetylcholinesterase (AChE), suggesting a potential therapeutic application in Alzheimer's disease management. nih.gov Systematic screening of a library of this compound analogues against a diverse panel of enzymes, receptors, and cell lines could uncover novel therapeutic opportunities in areas beyond oncology and neurodegeneration.

Development of More Efficient and Sustainable Synthetic Protocols

The advancement of chroman-4-one-based therapeutics is also dependent on the development of efficient and environmentally sustainable synthetic methods. Traditional synthesis methods can require harsh conditions or long reaction times. acs.org Modern synthetic chemistry offers greener and more efficient alternatives.

Integration of Artificial Intelligence and Machine Learning in Chroman-4-one Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govyoutube.com In the context of chroman-4-one research, these computational tools can be applied at multiple stages. ML algorithms can be trained on existing SAR data to predict the biological activity and selectivity of novel, virtual analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. ijpsjournal.com

Addressing Structure-Activity Gaps through Systematic Derivatization and Evaluation

A complete understanding of the structure-activity relationships is fundamental to rationally designing improved therapeutic agents. While initial studies have provided valuable insights, gaps in the SAR for the chroman-4-one scaffold remain. acs.orgacs.org For this compound, a systematic derivatization and evaluation strategy is necessary.

This involves creating a focused library of analogues by methodically modifying each position of the molecule:

Position 2: Introducing various alkyl and aryl substituents to probe the hydrophobic pocket of target enzymes.

Position 7: Replacing the bromo-substituent with other halogens (chloro, fluoro) or electron-donating/withdrawing groups to modulate electronic properties.

Position 8: Varying the size and nature of the alkyl group (from methyl to larger groups) to understand steric and electronic requirements.

Each new derivative would then be evaluated in a battery of biological assays to build a comprehensive SAR map. This detailed map would clarify the specific contribution of each substituent to potency, selectivity, and target engagement, providing a robust foundation for the future design of next-generation chroman-4-one therapeutics.

Q & A

Basic: What are the recommended synthetic routes for 7-Bromo-8-methyl-chroman-4-one, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves bromination of chroman-4-one derivatives. A common approach is electrophilic aromatic substitution using brominating agents (e.g., Br₂/FeBr₃ or NBS) under controlled temperatures (0–25°C). Optimization requires systematic variation of parameters:

- Catalyst loading (e.g., FeBr₃ at 5–10 mol%).

- Solvent polarity (e.g., DCM vs. THF).

- Reaction time (monitored via TLC/HPLC).

For reproducible yields, use Design of Experiments (DoE) to identify critical factors. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Validate purity with HPLC (>95%) and NMR (¹H/¹³C) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and electron density maps. Key steps:

Geometry optimization of the compound and nucleophiles (e.g., amines, thiols).

Fukui indices to identify electrophilic sites (C-7 bromine as primary target).

Activation energy barriers to compare reaction pathways.

Pair computational results with experimental kinetics (e.g., UV-Vis monitoring of SN2 reactions). Discrepancies between predicted and observed regioselectivity may arise from solvent effects, requiring explicit solvent models in simulations .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ 2.1 ppm for CH₃, δ 4.3 for chroman O-ring) | Confirm substitution pattern and purity. |

| HRMS | Exact mass (e.g., [M+H]+ = 243.9872) | Verify molecular formula. |

| FT-IR | C=O stretch (~1680 cm⁻¹), C-Br (~600 cm⁻¹) | Functional group validation. |

| Cross-reference with X-ray crystallography for absolute configuration if crystals are obtainable . |

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictory stability reports (e.g., hydrolysis at pH < 2 vs. pH 5) require controlled studies:

Design stability assays in buffers (pH 1–10, 25–60°C).

Monitor degradation via HPLC-MS to identify breakdown products (e.g., debromination or ring-opening).

Apply Arrhenius kinetics to extrapolate shelf-life.

If conflicts persist, assess batch-specific impurities (e.g., residual acids/bases from synthesis) using ICP-MS. Statistical tools like ANOVA can isolate confounding variables .

Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Standardize starting materials : Use chroman-4-one with ≥99% purity (validated by GC-MS).

- Control humidity : Bromination is moisture-sensitive; employ inert atmospheres (N₂/Ar).

- Document all parameters : Catalyst batches, solvent lot numbers, and stirring rates.

- Share raw data : Publish NMR spectra, chromatograms, and reaction logs in open-access repositories to facilitate peer validation .

Advanced: How does steric hindrance from the 8-methyl group influence the reaction kinetics of this compound?

Methodological Answer:

The 8-methyl group creates steric bulk, slowing down SN2 reactions at C-7. Methodological strategies:

Kinetic isotope effects (KIE) : Compare rates using deuterated analogs.

X-ray crystallography : Measure bond angles/distances to quantify steric effects.

Competitive reactions : React with bulkier vs. smaller nucleophiles (e.g., tert-butylamine vs. methylamine).

Data may show inverse correlations between nucleophile size and reaction rate, supporting steric control. Contrast with electronic effects using Hammett plots .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., alkanes).

- GC-MS : Identify volatile byproducts (e.g., methyl bromide).

- ICP-OES : Quantify heavy metal residues (e.g., Fe from catalysts).

Validate limits of detection (LOD) and quantification (LOQ) per ICH Q3 guidelines. For isomers, use chiral columns or NMR-assisted crystallography .

Advanced: How can researchers design a mechanistic study to differentiate radical vs. ionic pathways in debromination reactions of this compound?

Methodological Answer:

- Radical traps : Add TEMPO or BHT; monitor reaction inhibition via ESR.

- Solvent effects : Compare rates in polar (ionic-favoring) vs. nonpolar (radical-favoring) solvents.

- Isotopic labeling : Use ⁸¹Br-KIE to probe transition states.

Data contradictions (e.g., unexpected TEMPO inhibition in polar solvents) may indicate mixed mechanisms, necessitating multivariate analysis .

Notes

- Data Contradiction Analysis : Follow frameworks from qualitative research to triangulate conflicting results (e.g., combine computational, kinetic, and spectroscopic data) .

- Ethical Reporting : Disclose all synthetic protocols and raw data to comply with open-science principles, ensuring reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.